

An In-depth Technical Guide to Benzylloxycarbonyl-L-threonine Benzyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Z-Thr-OBzl*

Cat. No.: *B554341*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylloxycarbonyl-L-threonine benzyl ester, also known as Z-L-threonine benzyl ester or N-Cbz-L-threonine benzyl ester, is a pivotal intermediate in the field of synthetic organic chemistry, particularly in peptide synthesis.^{[1][2]} This doubly protected amino acid derivative offers the strategic advantage of masking both the N-terminal amine with a benzylloxycarbonyl (Z or Cbz) group and the C-terminal carboxylic acid with a benzyl (Bzl) ester. This dual protection scheme is integral to the controlled, stepwise assembly of peptide chains, preventing undesirable side reactions and preserving the stereochemical integrity of the threonine residue.^[2]

The benzylloxycarbonyl group provides robust protection under a variety of reaction conditions, yet it can be selectively removed via catalytic hydrogenolysis.^[1] Similarly, the benzyl ester is stable during peptide coupling reactions and can be cleaved under similar hydrogenolytic conditions. This compound is particularly valuable in solution-phase peptide synthesis and as a building block in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for solid-phase peptide synthesis (SPPS).^[1] Its unique structure, featuring a hydroxyl group on the side chain, also allows for further chemical modifications, making it a versatile tool in the development of complex peptides and pharmaceutical agents.^[2]

Core Data Presentation

The following table summarizes the key physicochemical properties of Benzyloxycarbonyl-L-threonine benzyl ester and its related precursors.

Property	Benzyloxycarbonyl-L-threonine benzyl ester	L-Threonine Benzyl Ester Hydrochloride	O-Benzyl-L-threonine benzyl ester oxalate
Systematic Name	Benzyl (2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoate	Benzyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride	Benzyl (2S,3R)-3-(benzyloxy)-2-aminobutanoate oxalate
Synonyms	Z-L-Thr-OBzl, N-Cbz-L-threonine benzyl ester	H-Thr-OBzl·HCl	H-L-Thr(Bzl)-OBzl·oxalate
CAS Number	16250-16-9	33645-24-8[3]	15260-11-4[4]
Molecular Formula	C19H21NO5	C11H16CINO3	C20H23NO7·C2H2O4
Molecular Weight	343.37 g/mol [2]	245.70 g/mol [3]	389.41 g/mol [4]
Appearance	White to off-white crystalline powder	White to almost white powder/crystal[3]	White or off-white powder[4]
Melting Point	82°C	128.0 to 132.0 °C	153 - 159 °C[4]
Optical Rotation	[a]D20 = -9.0 to -13.0° (c=8, chloroform)	Not specified	[a]D20 = -22 ± 2° (c=1 in DMF)[4]
Purity	>98.0% (HPLC)	>98.0% (HPLC)[3]	≥ 98.5% (HPLC)[4]

Experimental Protocols

Synthesis of L-Threonine Benzyl Ester Hydrochloride

This protocol describes the esterification of L-threonine with benzyl alcohol in the presence of thionyl chloride.

Materials:

- L-Threonine
- Anhydrous benzyl alcohol
- Thionyl chloride (SOCl_2)
- Anhydrous diisopropyl ether or diethyl ether
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Ice bath
- Drying tube (e.g., with calcium chloride)

Procedure:

- Suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
- Cool the suspension to 0°C in an ice bath with continuous stirring.
- Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes in a well-ventilated fume hood.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Precipitate the product by adding the reaction mixture to a larger volume of cold, anhydrous diisopropyl ether or diethyl ether with vigorous stirring.
- Collect the precipitated white solid by vacuum filtration.

- Wash the solid with several portions of the non-polar solvent to remove excess benzyl alcohol and other impurities.
- Dry the resulting white crystalline solid, L-Threonine benzyl ester hydrochloride, under vacuum.

Synthesis of Benzyloxycarbonyl-L-threonine Benzyl Ester

This protocol details the N-protection of L-threonine benzyl ester using benzyl chloroformate.

Materials:

- L-Threonine benzyl ester hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate or Sodium bicarbonate
- Dichloromethane (DCM) or Ethyl acetate
- Water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve L-Threonine benzyl ester hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent such as dichloromethane or ethyl acetate.
- Cool the solution in an ice bath.

- Add a base such as sodium carbonate or sodium bicarbonate (2.5 equivalents) in portions to neutralize the hydrochloride and create a basic environment.
- Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred, cooled solution.
- Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
- Monitor the reaction for completion using TLC.
- Once complete, transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization or silica gel column chromatography to yield pure Benzyloxycarbonyl-L-threonine benzyl ester.

Peptide Coupling using Benzyloxycarbonyl-L-threonine Benzyl Ester

This protocol outlines the coupling of a Boc-protected amino acid with the deprotected amino group of a threonine derivative, illustrating the use of the title compound's precursor in peptide synthesis.

Materials:

- Boc-protected amino acid (e.g., Boc-Ala-OH)
- L-Threonine benzyl ester hydrochloride (H-Thr-OBzl·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBT)

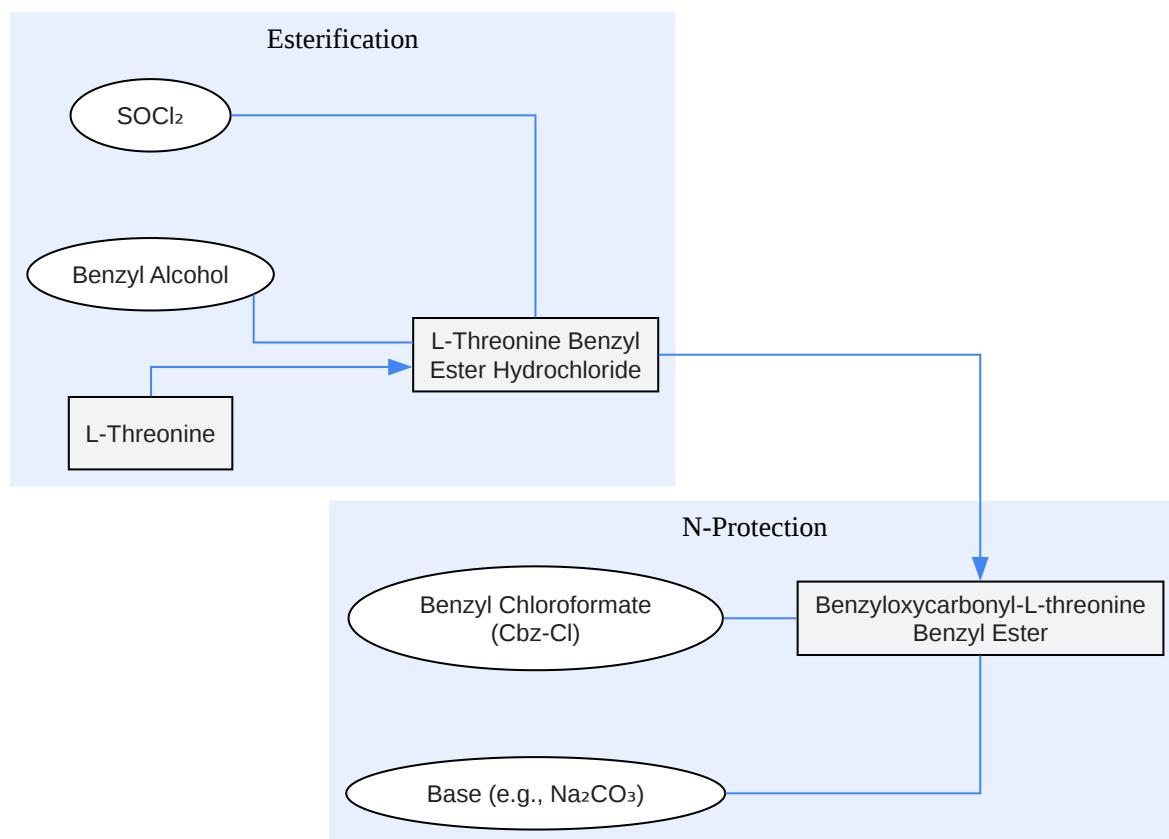
- N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a reaction vessel, dissolve L-Threonine benzyl ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.
- Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature to liberate the free amine.
- In a separate vessel, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.
- Cool the Boc-amino acid solution to 0°C in an ice-water bath and add DCC or DIC (1.1 equivalents). Stir the mixture at 0°C for 30-45 minutes. A white precipitate of dicyclohexylurea (DCU) may form if DCC is used.
- If DCC was used, filter the mixture to remove the DCU, and add the filtrate to the neutralized L-Threonine benzyl ester solution. If DIC was used, the solution can be added directly.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by TLC or HPLC.
- Upon completion, dilute the reaction mixture with ethyl acetate.

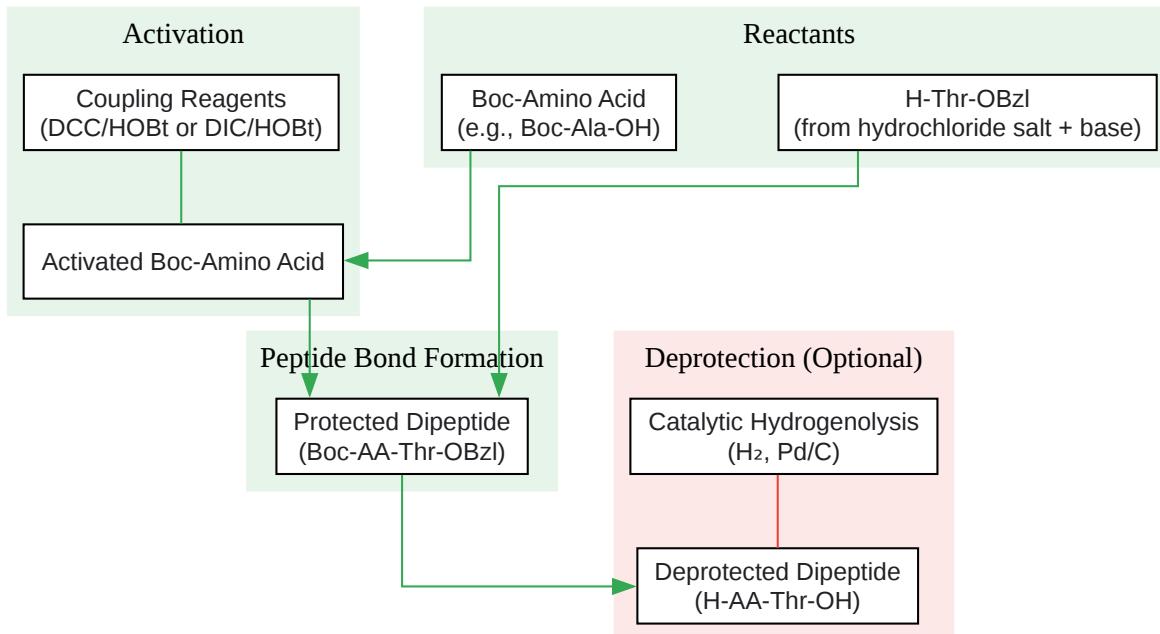
- Wash the organic layer successively with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude protected dipeptide by silica gel column chromatography or recrystallization.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Benzyloxycarbonyl-L-threonine benzyl ester.



[Click to download full resolution via product page](#)

Caption: Workflow for dipeptide synthesis using a threonine benzyl ester derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyloxycarbonyl-L-threonine Benzyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554341#benzyloxycarbonyl-l-threonine-benzyl-ester-introduction>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com